Siramesine Hydrochloride is a chemical compound investigated for its activity in various biological systems. It is classified as a lysosomotropic agent, indicating its tendency to accumulate within lysosomes, acidic organelles found within cells [, ]. This property has made it a valuable tool in scientific research, particularly in studying lysosomal function and exploring potential therapeutic strategies involving lysosomal disruption.
Siramesine hydrochloride is derived from the indole family of compounds, specifically designed to interact with sigma receptors. It has been studied for its anticancer properties, particularly its ability to induce apoptosis and other forms of cell death in malignant cells. Its classification as a sigma-2 receptor agonist positions it as a candidate for research into targeted cancer therapies, especially given its mechanism of action that involves mitochondrial destabilization and lysosomal disruption .
The synthesis of siramesine hydrochloride involves several chemical reactions, typically starting from readily available precursors. One notable method includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during these synthetic steps .
Siramesine hydrochloride has a complex molecular structure characterized by:
Crystallographic studies have revealed two solid forms: an anhydrate and a monohydrate. The monohydrate form exhibits strong hydrogen bonding between water molecules and chloride ions, influencing its solubility and dissolution rates compared to the anhydrate form .
Siramesine hydrochloride participates in various chemical reactions relevant to its pharmacological profile:
The mechanism of action of siramesine hydrochloride primarily involves:
Siramesine hydrochloride exhibits several notable physical and chemical properties:
Siramesine hydrochloride has potential applications in various scientific fields:
Siramesine hydrochloride (Lu 28-179 hydrochloride) demonstrates subnanomolar affinity for sigma-2 receptors, with a binding affinity (IC₅₀) of 0.12 nM. This represents a 140-fold selectivity over sigma-1 receptors (IC₅₀ = 17 nM), establishing it as one of the most selective sigma-2 agonists identified to date [3] [6] [10]. This exceptional selectivity profile positions siramesine as a critical pharmacological tool for dissecting sigma-2 receptor functions independent of sigma-1-mediated effects.
The regional distribution of sigma-2 binding sites in the brain—particularly high density in the nucleus accumbens (NAc), caudate putamen (CPu), and ventral tegmental area (VTA)—aligns with siramesine’s efficacy in modulating neurobehavioral pathways [1] [6]. In vitro functional assays confirm siramesine’s classification as a full agonist at sigma-2 receptors, with downstream effects including mitochondrial destabilization and caspase activation in neuronal and cancer cell lines at concentrations above 20 μM [6] [10]. Unlike lysosomotropic agents, siramesine induces cell death primarily through mitochondrial permeability transition without significant lysosomal membrane permeabilization, a mechanism preventable by the lipophilic antioxidant α-tocopherol [6].
Table 1: Binding Affinity Profile of Siramesine Hydrochloride
Receptor Target | Ki/IC₅₀ (nM) | Selectivity Ratio (σ2:σ1) | Experimental System |
---|---|---|---|
Sigma-2 Receptor | 0.12 | 140 | Guinea pig brain membranes |
Sigma-1 Receptor | 17 | Reference | Guinea pig brain membranes |
5-HT₁ₐ Receptor | 2,000–21,000 | >100-fold lower affinity | Competitive binding assays |
Dopamine D₂ Receptor | 800 | >500-fold lower affinity | Competitive binding assays |
The molecular architecture of siramesine hydrochloride centers on a 1′-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4′-piperidine] scaffold modified with a hydrochloride salt to enhance solubility [3] [10]. Three structural domains govern its sigma-2 selectivity and functional activity:
Structure-activity relationship (SAR) studies comparing siramesine analogs reveal that electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhance sigma-2 affinity, while bulky groups on the piperidine ring shift selectivity toward sigma-1 receptors [9]. Molecular modeling suggests the protonated piperidine nitrogen forms a salt bridge with a conserved glutamate residue in the sigma-2 binding pocket, a interaction not observed with sigma-1 receptors [9].
Table 2: Key Structural Features Governing Siramesine’s Sigma-2 Selectivity
Molecular Domain | Chemical Structure | Role in σ2 Selectivity |
---|---|---|
Aromatic Region | 4-Fluorophenylindole | Primary binding motif; Fluorine enhances electronegativity |
Linker Region | Butyl chain (─(CH₂)₄─) | Optimal length for accessing auxiliary binding sites |
Basic Amine Region | Spiro[isobenzofuran-1(3H),4′-piperidine] | Rigid conformation enables selective σ2 activation |
Siramesine hydrochloride exhibits distinct neurobehavioral effects compared to sigma-1 modulators and other sigma-2 ligands, as demonstrated in preclinical addiction and depression models:
Cocaine Addiction Paradigms: In conditioned place preference (CPP) studies, siramesine (0.3–1 mg/kg) significantly attenuated both acquisition and expression of cocaine-induced CPP and completely blocked cocaine-primed reinstatement in mice. Electrophysiological and microdialysis analyses revealed that these effects correlate with reduced presynaptic glutamate release probability in the NAc and diminished cocaine-evoked dopamine release in the striatum [1]. By contrast, sigma-1 antagonists like BD-1063 suppress acute cocaine hyperlocomotion but show weaker effects on reinstatement [1] [5].
Depression Models: In the rat forced swim test (FST), siramesine (1 mg/kg) alone did not reduce immobility time but demonstrated synergistic antidepressant-like effects when co-administered with uncompetitive NMDA receptor antagonists (memantine or amantadine). This synergy was insensitive to progesterone (a sigma-1 antagonist) but blocked by dopamine D₂ (sulpiride) and α₁-adrenergic (prazosin) antagonists, suggesting sigma-2 agonism engages monoaminergic pathways distinct from sigma-1 receptors [2]. Conversely, the sigma-1 agonist SA4503 synergized with memantine in the FST via a progesterone-sensitive mechanism [2] [8].
Glutamatergic Interactions: Siramesine’s ability to modulate NMDA receptor antagonists contrasts with sigma-1 ligands. While sigma-1 receptors potentiate NMDA signaling, siramesine’s sigma-2 agonism indirectly regulates NMDA effects through presynaptic inhibition of glutamate release, highlighting divergent mechanisms between sigma subtypes [1] [5].
Table 3: Neurobehavioral Effects of Sigma Ligands in Preclinical Models
Behavioral Model | Siramesine (σ2 Agonist) | SA4503 (σ1 Agonist) | BD-1063 (σ1 Antagonist) |
---|---|---|---|
Cocaine CPP Acquisition | ↓↓↓ (Complete blockade) | Not reported | ↓ (Moderate suppression) |
Cocaine Reinstatement | ↓↓↓ (Complete blockade) | Not reported | ↔ (No effect) |
Cocaine-Evoked DA Release | ↓↓↓ (Striatal microdialysis) | Not reported | ↔ |
FST Immobility (alone) | ↔ | ↔ | ↔ |
FST + Memantine (2.5 mg/kg) | ↓↓↓ (Synergistic reduction) | ↓↓ (Synergistic reduction) | Not reported |
Receptor Mechanism | DA/NE-dependent; σ1-independent | σ1-dependent | σ1-dependent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7